2-{(2E)-2-[2-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-1,3-thiazol-4(5H)-one
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Overview
Description
2-[(2E)-2-{[2-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is a complex organic compound with a unique structure that includes a thiazole ring, a hydrazine moiety, and a prop-2-en-1-yloxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-{[2-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE typically involves the condensation of a hydrazine derivative with a thiazole precursor. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-{[2-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce saturated analogs.
Scientific Research Applications
2-[(2E)-2-{[2-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic properties could be explored for treating various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-{[2-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2E)-2-{[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]methylidene}hydrazin-1-yl]-4,6-bis(morpholin-4-yl)-1,3,5-triazine
- 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
Uniqueness
2-[(2E)-2-{[2-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C13H13N3O2S |
---|---|
Molecular Weight |
275.33 g/mol |
IUPAC Name |
(2Z)-2-[(E)-(2-prop-2-enoxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H13N3O2S/c1-2-7-18-11-6-4-3-5-10(11)8-14-16-13-15-12(17)9-19-13/h2-6,8H,1,7,9H2,(H,15,16,17)/b14-8+ |
InChI Key |
SMDOVBRKLCRAJY-RIYZIHGNSA-N |
Isomeric SMILES |
C=CCOC1=CC=CC=C1/C=N/N=C\2/NC(=O)CS2 |
Canonical SMILES |
C=CCOC1=CC=CC=C1C=NN=C2NC(=O)CS2 |
Origin of Product |
United States |
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